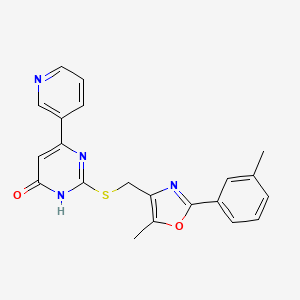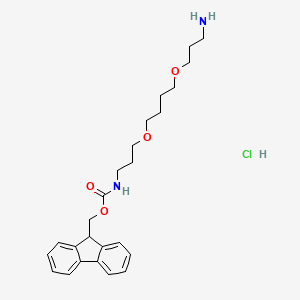
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride” is a chemical compound with the molecular weight of 430.93 . It is also known as Fmoc-OSu.
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis
The molecular formula of this compound is C23H26N2O4.ClH . The InChI key is XCEUTTUALOJQDL-UHFFFAOYSA-N .Chemical Reactions Analysis
Water, in microdroplets, can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .Applications De Recherche Scientifique
Self-Assembly and Bio-templating
Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which shares a functional similarity with the mentioned compound, are known for their self-assembly features. These compounds are utilized in the development of functional materials due to their hydrophobicity and aromaticity, enhancing the association of building blocks. They are explored for applications in cell cultivation, bio-templating, and as therapeutic agents (Kai Tao et al., 2016).
Supramolecular Structures and Crystal Analysis
The structural and supramolecular characteristics of Fmoc-amino acids have been extensively studied, offering insights into their potential in designing novel hydrogelators, biomaterials, or therapeutics. Detailed analysis of noncovalent interactions and supramolecular synthon patterns in amino acids with the Fmoc moiety contributes to understanding their biomedical applications (J. Bojarska et al., 2020).
Functional Materials and Fluorene Structures
The electronic, thermal stability, and reactivity properties of fluorene compounds, including those similar to the specified chemical, have been investigated for their applications in polymers, photosensitive materials, and OLED materials. These studies highlight the utility of fluorene-containing structures in improving the performance of epoxy and polycarbonate resins, indicating their broad applicability in material science (Wang Ji-ping, 2011).
Synthesis and Purification Techniques
Efforts to improve the synthesis and purification of Fmoc-amino acids have led to the development of new reagents and methods, such as Fmoc-OASUD, which provides Fmoc-amino acids free from impurities resulting from Lossen rearrangement. This advancement contributes to the purity and yield of Fmoc-amino acids, essential for their application in peptide synthesis and other biochemical processes (B. L. Rao et al., 2016).
Antimicrobial and Antibacterial Applications
The incorporation of Fmoc-conjugated amino acids, such as Fmoc-phenylalanine, into supramolecular hydrogels with silver ions has shown improved antibacterial properties. These hydrogels demonstrate significant efficacy against both gram-positive and gram-negative bacteria while maintaining biocompatibility, suggesting their potential in biomedical applications as antibacterial agents (Xue-qing Zhao et al., 2021).
Mécanisme D'action
Target of Action
The primary target of the compound 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The compound this compound interacts with its targets by forming a protective group around the amine group of amino acids . This protective group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the synthesis of peptides and proteins . By protecting the amine group of amino acids, it allows for the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another .
Pharmacokinetics
The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action involve the protection of the amine group of amino acids during peptide and protein synthesis . This protection allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of water and other environmental conditions .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCMAXUAUKLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
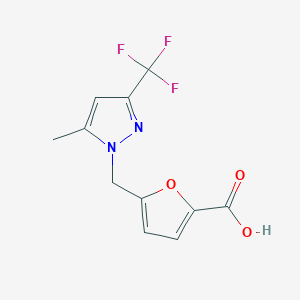
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)

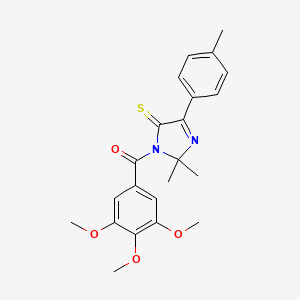

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)

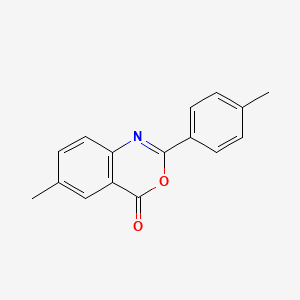

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

